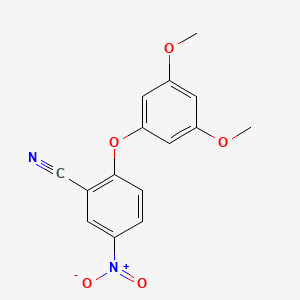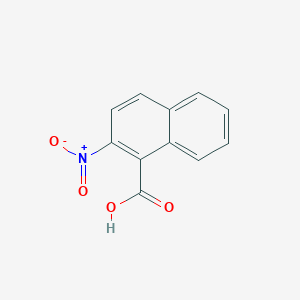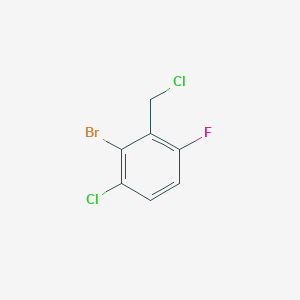
2-Bromo-1-chloro-3-(chloromethyl)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-chloro-3-(chloromethyl)-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-3-(chloromethyl)-4-fluorobenzene typically involves the halogenation of a suitable benzene derivative. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is treated with halogenating agents such as bromine, chlorine, and fluorine under controlled conditions. The reaction conditions, including temperature, solvent, and catalysts, play a crucial role in determining the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, starting from readily available precursors. The process may include halogenation, chloromethylation, and fluorination steps, each optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques ensures high purity and efficiency in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-chloro-3-(chloromethyl)-4-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide, potassium tert-butoxide, or Grignard reagents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a Grignard reagent may yield a new aromatic compound with a different functional group replacing the halogen.
Applications De Recherche Scientifique
2-Bromo-1-chloro-3-(chloromethyl)-4-fluorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-chloro-3-(chloromethyl)-4-fluorobenzene involves its interaction with specific molecular targets. The halogen atoms can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The molecular pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-chloro-3-methylbenzene
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
Uniqueness
2-Bromo-1-chloro-3-(chloromethyl)-4-fluorobenzene is unique due to the presence of multiple halogen atoms, which impart distinct chemical properties. The combination of bromine, chlorine, and fluorine allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Propriétés
Formule moléculaire |
C7H4BrCl2F |
|---|---|
Poids moléculaire |
257.91 g/mol |
Nom IUPAC |
2-bromo-1-chloro-3-(chloromethyl)-4-fluorobenzene |
InChI |
InChI=1S/C7H4BrCl2F/c8-7-4(3-9)6(11)2-1-5(7)10/h1-2H,3H2 |
Clé InChI |
XLYXLBQKFBNYMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)CCl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


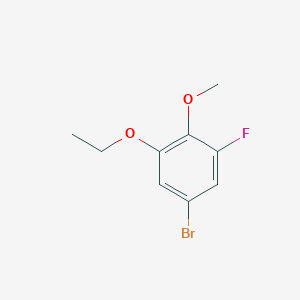


![tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B13899088.png)
![3-(6-Morpholin-4-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13899094.png)
![Cyclopropyl-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]methanone](/img/structure/B13899099.png)
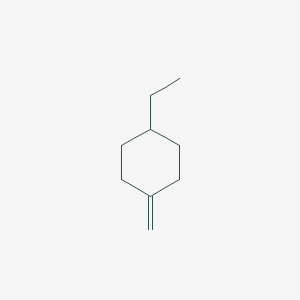
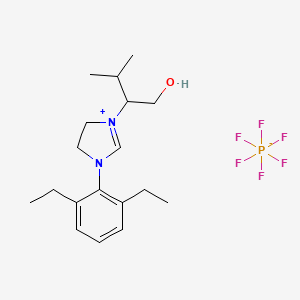


![4-[2-(4-Methylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B13899138.png)
